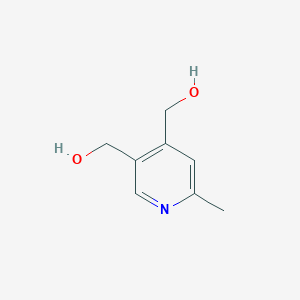

3,4-Pyridinedimethanol, 6-methyl-

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-(hydroxymethyl)-2-methylpyridin-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-2-7(4-10)8(5-11)3-9-6/h2-3,10-11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXOBAMXFZCXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342861 | |

| Record name | 3,4-Pyridinedimethanol, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-11-3 | |

| Record name | 3,4-Pyridinedimethanol, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Pyridinedimethanol, 6 Methyl and Its Analogs

Established Chemical Syntheses for Pyridinedimethanol Core Structures

The foundational methods for synthesizing the pyridoxine (B80251) backbone have been refined over decades, with several key industrial processes becoming prominent.

The commercial synthesis of pyridoxine has historically relied on multi-step chemical sequences. A prevalent industrial method is the "oxazole method," which constructs the pyridine (B92270) ring through a Diels-Alder reaction. wikipedia.orggoogle.com This process typically begins with simple, readily available starting materials like the amino acid alanine (B10760859) or propionic acid. wikipedia.orggoogle.com The synthesis proceeds through the formation of an oxazole intermediate, which then acts as the diene in a [4+2] cycloaddition with a suitable dienophile. google.com

Another established route involves the reaction of ethyl N-(α-cyanoacetyl)carbamate with 1,4-dihydroxy-2-butyne, followed by a series of transformations including hydrolysis, decarboxylation, and reduction to yield the pyridoxine structure. Alternative syntheses have also been developed starting from different precursors, such as building the pyridine backbone from β-aminocrotononitrile and ethyl hydroxymethyleneoxalacetate. researchgate.net A patented multistep process has been developed to produce pyridoxamine and related 3-hydroxy-pyridine derivatives from alanine, which notably avoids the use of a 4-substituted 5-alkoxy-oxazole intermediate and the Diels-Alder reaction, aiming for a more efficient pathway with fewer chemical steps. google.com

Table 1: Overview of Selected Pyridoxine Synthesis Routes

| Route Name | Key Reaction | Starting Materials (Examples) | Key Intermediate |

|---|---|---|---|

| Oxazole Method | Diels-Alder Cycloaddition | Alanine, Protected 2-butene-1,4-diol | 5-Ethoxy-4-methyl-oxazole (EMO) |

| Alternative Oxazole-Free Route | Multi-step condensation/cyclization | Alanine | N-formyl-α-amino acid derivatives |

In the widely used oxazole-based synthesis of pyridoxine, several key intermediates are crucial for the successful construction of the target molecule. One of the most critical is 5-ethoxy-4-methyl-oxazole (EMO), which serves as the diene component in the key Diels-Alder reaction. google.com The synthesis of EMO itself requires several chemical steps and is often the most expensive intermediate in the entire production process. google.com

The dienophile in this reaction is typically a protected form of 2-butene-1,4-diol. google.com Protecting group strategies are essential here to prevent the hydroxyl groups from interfering with the cycloaddition and subsequent reactions. Various protecting groups can be employed for the diol, which are later removed during the final stages of the synthesis, often under acidic conditions which also facilitate the aromatization to the pyridine ring. google.com The Diels-Alder reaction between EMO and the protected diol yields an adduct which, upon acid-catalyzed rearrangement and hydrolysis, affords pyridoxine hydrochloride, the common commercial form of vitamin B6. google.com

Novel Synthetic Approaches and Methodological Advancements

Research continues to seek more efficient, selective, and sustainable methods for the synthesis of pyridoxine and its analogs, moving beyond the traditional multi-step chemical routes.

Nature employs highly efficient enzymatic pathways for the de novo synthesis of vitamin B6, which have inspired the exploration of chemoenzymatic approaches. There are two primary, mutually exclusive biosynthetic pathways. nih.gov

One pathway, found in organisms like E. coli, is dependent on 1-deoxy-D-xylulose 5-phosphate (DXP). mdpi.com In this route, the enzyme Pyridoxine 5'-phosphate (PNP) synthase catalyzes a complex multistep ring closure reaction to form PNP, the phosphorylated form of pyridoxine. nih.gov This enzyme brings together intermediates derived from 4-phosphohydroxy-L-threonine (4HPT) and DXP to construct the pyridine ring. mdpi.com

A second, DXP-independent pathway exists in plants, fungi, and some bacteria. mdpi.com This pathway involves two key proteins, PDX1 and PDX2. PDX2 functions as a glutaminase, providing the nitrogen atom for the heterocycle, while PDX1 orchestrates the final ring closure to synthesize Pyridoxal (B1214274) 5'-phosphate (PLP) directly from precursors like ribose 5'-phosphate. mdpi.com The study of these enzymes, such as PNP synthase, is of significant interest as they are absent in humans but present in many pathogens, making them potential targets for novel drug development. nih.gov These biological systems offer a blueprint for developing highly specific biocatalytic steps for the synthesis of the pyridoxine core and its analogs.

The precise functionalization of the pyridine ring is crucial for synthesizing analogs of 3,4-Pyridinedimethanol, 6-methyl-. Modern organic synthesis has produced several powerful techniques for achieving high regioselectivity. These methods allow for the introduction of various functional groups at specific positions of the pyridine nucleus, which can be challenging due to the inherent electronic properties of the ring. eurekaselect.combenthamdirect.com

Advanced methodologies include:

Directed Metalation: Using directing groups to guide the metalation (e.g., lithiation) of a specific C-H bond on the pyridine ring, followed by quenching with an electrophile.

Halogen-Metal Exchange: A highly regioselective bromine-magnesium exchange has been demonstrated on 3,5-dibromopyridine derivatives, enabling subsequent functionalization at the 3-position. rsc.org

Pyridyne Intermediates: The generation of highly reactive 3,4-pyridyne intermediates from 3-chloropyridines allows for a regioselective 3,4-difunctionalization of the ring. nih.gov The pyridyne can be trapped with various nucleophiles and electrophiles to install two adjacent substituents with high control. nih.gov

Carbene Chemistry: The generation of pyridine carbenes using transition metals can be used to functionalize rare sites on the pyridine ring through various C-H bond activation methods. eurekaselect.combenthamdirect.com

These techniques provide versatile tools for creating a library of substituted pyridines, which are essential for developing novel analogs and other complex molecules. nih.gov

Derivatization and Chemical Modification Strategies of 3,4-Pyridinedimethanol, 6-methyl-

The functional groups of 3,4-Pyridinedimethanol, 6-methyl-—specifically the two hydroxymethyl groups and the phenolic hydroxyl group—offer multiple sites for chemical modification. Derivatization is performed to create analogs for biological activity studies, to facilitate analysis, or to synthesize other target molecules. nih.gov

One common modification is the oxidation of the hydroxymethyl groups. For instance, the 4-hydroxymethyl group can be oxidized to a carboxylic acid, which can then form a lactone with the 5-hydroxymethyl group. The hydroxyl groups can also be converted into other functional groups, such as halides or amines, to serve as handles for further synthetic transformations.

For analytical purposes, derivatization is often required, particularly for techniques like gas chromatography/mass spectrometry (GC/MS). For example, in the stereochemical analysis of related amine compounds, a two-step derivatization is used where amine groups are reacted with an enantiomerically pure reagent like Mosher's reagent, and phenol groups are subsequently treated with a silylating agent like hexamethyldisilazane. nih.gov Such strategies allow for the separation and quantification of different stereoisomers and metabolites. nih.gov The synthesis of various analogs with modifications at different positions of the pyridine ring is crucial for establishing structure-activity relationships. nih.gov

Esterification and Etherification of Hydroxymethyl Groups

The two hydroxymethyl groups at the 3- and 4-positions of 3,4-Pyridinedimethanol, 6-methyl- are primary sites for chemical modification through esterification and etherification. These reactions are fundamental for altering the compound's polarity, solubility, and reactivity.

Esterification: This process involves the reaction of the hydroxymethyl groups with carboxylic acids, acid chlorides, or anhydrides to form esters. These reactions are typically catalyzed by acids or proceed via nucleophilic acyl substitution. A significant parallel can be drawn from the synthesis of Pyridoxine (Vitamin B6), a closely related analog that features hydroxymethyl groups at the 4- and 5-positions. In biological systems, pyridoxine is converted to its active form, pyridoxal 5'-phosphate, through enzymatic phosphorylation, which is essentially the formation of a phosphate (B84403) ester nih.govnih.gov. Synthetic routes toward pyridoxine itself have involved the reduction of ester functionalities, such as in the conversion of 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester to pyridoxine using silane reducing agents nih.gov. This highlights the stability and importance of ester intermediates in the synthesis of such pyridine cores.

Etherification: The formation of ethers from the hydroxymethyl groups can be achieved by reacting the compound with alkyl halides or other alkylating agents under basic conditions (Williamson ether synthesis). Another key etherification strategy involves the use of protecting groups. For instance, in the chemistry of pyridoxine, the 3-hydroxy and 4-hydroxymethyl groups can be protected by forming a cyclic acetonide (an ether linkage) by reacting it with acetone under anhydrous acidic conditions mcmaster.ca. This selective protection allows for further chemical manipulation of the 5-hydroxymethyl group, demonstrating that the hydroxymethyl functionalities can be selectively transformed into ethers to facilitate more complex syntheses mcmaster.ca.

The table below summarizes typical reagents and conditions for these transformations, based on analogous structures.

| Transformation | Reagent | Catalyst/Conditions | Product Functional Group |

| Esterification | Acyl Chloride (R-COCl) | Pyridine, DMAP | Ester (R-CO-O-CH₂-) |

| Carboxylic Anhydride ((RCO)₂O) | Acid (e.g., H₂SO₄) or Base (e.g., Pyridine) | Ester (R-CO-O-CH₂-) | |

| Phosphoryl Chloride (POCl₃) | Base | Phosphate Ester | |

| Etherification | Alkyl Halide (R-X) | Strong Base (e.g., NaH) | Ether (R-O-CH₂-) |

| Acetone | Anhydrous Acid (e.g., HCl) | Isopropylidene acetal (cyclic ether) |

Introduction of Halogenated Analogs

The conversion of the hydroxymethyl groups into halomethyl groups represents a crucial synthetic step, transforming the molecule into a versatile intermediate for further nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, cyanides, and thiols.

The standard methods for converting primary alcohols to alkyl halides are directly applicable. Thionyl chloride (SOCl₂) is commonly used for chlorination, while phosphorus tribromide (PBr₃) is effective for bromination. These reactions proceed via the formation of a good leaving group from the hydroxyl moiety, which is then displaced by the halide ion.

While specific literature on the direct halogenation of 3,4-Pyridinedimethanol, 6-methyl- is limited, the synthesis of analogous structures provides strong procedural precedents. For example, a common synthetic route to prepare 2,6-Pyridinedimethanol involves the hydrolysis of 2,6-bis(bromomethyl)pyridine researchgate.net. This implies that the reverse reaction, the conversion of the di-methanol to the di-bromide, is a feasible and standard transformation. The synthesis of pyridoxine has also involved steps using aqueous hydrogen bromide, leading to the formation of bromine salts, showcasing the interaction of halogenating agents with this class of compounds tum.de.

Below is a table outlining common halogenation methods applicable to the hydroxymethyl groups.

| Halogen | Reagent | Typical Solvent | Key Considerations |

| Chlorine | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM), Chloroform | Often performed with a base like pyridine to neutralize HCl byproduct. |

| Oxalyl Chloride/(COCl)₂ | Dichloromethane (DCM) | Part of the Swern oxidation system but can be used for chlorination. | |

| Bromine | Phosphorus Tribromide (PBr₃) | Tetrahydrofuran (THF), Diethyl ether | Reaction is typically performed at low temperatures. |

| Carbon Tetrabromide (CBr₄)/Triphenylphosphine (PPh₃) | Dichloromethane (DCM) | Appel reaction conditions; mild and effective. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is an indispensable tool for the precise determination of the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with a high degree of accuracy. This allows for the unequivocal determination of its elemental formula, a critical step in confirming the identity of a synthesized or isolated compound. For 3,4-Pyridinedimethanol, 6-methyl- (C₈H₁₁NO₂), HRMS provides the resolution necessary to distinguish it from other compounds with the same nominal mass.

In a typical HRMS analysis, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. The mass-to-charge ratio (m/z) of the molecular ion is then measured with high precision.

Table 1: Illustrative HRMS Data for 3,4-Pyridinedimethanol, 6-methyl-

| Parameter | Value |

| Chemical Formula | C₈H₁₁NO₂ |

| Monoisotopic Mass (Calculated) | 153.07898 u |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed m/z ([M+H]⁺) | 154.08627 |

| Mass Accuracy (ppm) | < 5 ppm |

This data is illustrative and based on the theoretical mass of the compound.

The high mass accuracy provided by HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, is crucial for confirming the elemental composition and, by extension, the molecular identity of 3,4-Pyridinedimethanol, 6-methyl-.

Tandem Mass Spectrometry (MS/MS) is a technique used to induce and analyze the fragmentation of a specific ion, providing valuable information about its chemical structure. osha.govaps.org In an MS/MS experiment, the molecular ion of 3,4-Pyridinedimethanol, 6-methyl- ([M+H]⁺) is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to its fragmentation into smaller product ions. The analysis of these product ions helps to piece together the structure of the original molecule.

The fragmentation of 3,4-Pyridinedimethanol, 6-methyl- is expected to occur at the weaker bonds, such as the C-C bonds of the hydroxymethyl groups and bonds within the pyridine (B92270) ring. The resulting fragmentation pattern is a unique fingerprint of the molecule.

Table 2: Plausible Fragmentation Pathways for 3,4-Pyridinedimethanol, 6-methyl- in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 154.08627 | 136.07566 | H₂O (18.01061) | Ion from loss of a water molecule from a hydroxymethyl group. |

| 154.08627 | 123.06805 | CH₂O (30.01056) | Ion from the loss of a formaldehyde (B43269) molecule from a hydroxymethyl group. |

| 154.08627 | 106.06567 | CH₃OH + H₂O | Ion resulting from more extensive fragmentation. |

This data is illustrative and based on general fragmentation principles of similar compounds.

By carefully analyzing the masses of the fragment ions, a detailed structural map of 3,4-Pyridinedimethanol, 6-methyl- can be constructed, confirming the connectivity of the methyl and hydroxymethyl groups to the pyridine core.

Chromatographic Method Development for Analytical Separations

Chromatographic techniques are essential for separating the target compound from any impurities, byproducts, or unreacted starting materials, and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like 3,4-Pyridinedimethanol, 6-methyl- and for quantifying their concentration in a sample. sielc.comsielc.com A well-developed HPLC method can effectively separate the target compound from closely related impurities.

For a polar compound like 3,4-Pyridinedimethanol, 6-methyl-, a reversed-phase HPLC method is often suitable. In this approach, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Table 3: Exemplary HPLC Method Parameters for the Analysis of 3,4-Pyridinedimethanol, 6-methyl-

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

These parameters are illustrative and would require optimization for specific applications.

This method would allow for the determination of the purity of 3,4-Pyridinedimethanol, 6-methyl- by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. For quantification, a calibration curve would be constructed using standards of known concentration.

While 3,4-Pyridinedimethanol, 6-methyl- itself has a relatively low volatility due to the presence of two hydroxyl groups, Gas Chromatography (GC) can be employed for its analysis after derivatization. nih.govspectroinlets.com Derivatization converts the polar hydroxyl groups into less polar, more volatile functional groups, making the compound amenable to GC analysis. A common derivatization agent is a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

The resulting TMS derivative of 3,4-Pyridinedimethanol, 6-methyl- would be significantly more volatile and thermally stable, allowing for its separation and detection by GC.

Table 4: Illustrative GC Method Parameters for the Analysis of Derivatized 3,4-Pyridinedimethanol, 6-methyl-

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

These parameters are illustrative and would be specific to the TMS-derivatized compound.

GC analysis, particularly when coupled with a mass spectrometer (GC-MS), can provide excellent separation efficiency and definitive identification of the derivatized compound and any volatile impurities. spectroinlets.com

Advanced Spectrophotometric and Fluorometric Analytical Techniques

Spectrophotometric and fluorometric techniques are valuable for the quantitative analysis of compounds that possess chromophores or fluorophores.

Substituted pyridines often exhibit characteristic ultraviolet (UV) absorption due to the π-electron system of the aromatic ring. nih.gov UV-Vis spectrophotometry can be used as a simple and rapid method for the quantification of 3,4-Pyridinedimethanol, 6-methyl- in solution, provided that no other components in the sample absorb at the same wavelength. The analysis would involve measuring the absorbance at the wavelength of maximum absorption (λmax) and using the Beer-Lambert law to determine the concentration. The λmax for 3,4-Pyridinedimethanol, 6-methyl- in a specific solvent would need to be experimentally determined but is expected to be in the range of 260-270 nm, typical for substituted pyridines.

Fluorescence spectroscopy, while generally more sensitive than absorption spectroscopy, is only applicable if the compound is fluorescent. nih.govacs.orgmdpi.com Many pyridine derivatives do exhibit fluorescence. nih.govmdpi.com An analysis would involve exciting the sample at its excitation maximum and measuring the emission at the emission maximum. The intensity of the emitted light is directly proportional to the concentration of the fluorophore.

Table 5: Hypothetical Spectroscopic Properties of 3,4-Pyridinedimethanol, 6-methyl-

| Technique | Parameter | Illustrative Value |

| UV-Vis Spectrophotometry | λmax (in Methanol) | ~ 265 nm |

| Fluorometry | Excitation λmax (in Methanol) | ~ 270 nm |

| Emission λmax (in Methanol) | ~ 350 nm | |

| Quantum Yield (ΦF) | 0.1 - 0.3 |

These values are hypothetical and based on the properties of similar substituted pyridine compounds.

The applicability and specific parameters for these techniques would require experimental verification for 3,4-Pyridinedimethanol, 6-methyl-.

UV-Visible Spectrophotometric Method Development and Validation

The development of a UV-Visible spectrophotometric method is a fundamental step in the quantitative analysis of many organic compounds, including 3,4-Pyridinedimethanol, 6-methyl-. The process is designed to be simple, rapid, and cost-effective for routine analysis. thepharmajournal.com

Method Development

The initial phase of method development involves identifying the wavelength of maximum absorbance (λmax) of the target compound. A standard solution of 3,4-Pyridinedimethanol, 6-methyl- is prepared in a suitable solvent, such as methanol (B129727) or distilled water, which does not interfere with the absorbance of the analyte. jchr.orgresearchgate.net The solution is then scanned across a wide spectral range, typically from 200 to 400 nm, to determine the λmax. jchr.orgnist.gov This specific wavelength is then used for all subsequent measurements, as it provides the highest sensitivity and minimizes potential interference.

Method Validation

Following development, the method undergoes rigorous validation according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. jchr.orgajptonline.comjuniperpublishers.com The key validation parameters include:

Linearity and Range : This parameter confirms that the method's response is directly proportional to the concentration of the analyte within a specified range. A series of standard solutions of varying concentrations are prepared and their absorbance is measured at the predetermined λmax. researchgate.netjuniperpublishers.com A calibration curve is then plotted (absorbance vs. concentration), and the correlation coefficient (R²) is calculated. An R² value close to 0.999 indicates excellent linearity. thepharmajournal.comjchr.org

Accuracy : Accuracy is determined by performing recovery studies. A known amount of the standard compound is added to a sample matrix (spiking), and the analysis is performed. The percentage of the analyte recovered is then calculated. High recovery rates, typically between 98% and 102%, indicate an accurate method. thepharmajournal.comsamipubco.com

Precision : Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

Repeatability (Intra-day Precision) : Analysis of samples on the same day under the same conditions. ajptonline.com

Intermediate Precision (Inter-day Precision) : Analysis of samples on different days, by different analysts, or with different equipment. thepharmajournal.comajptonline.com Precision is expressed as the percent relative standard deviation (%RSD), with values below 2% being generally acceptable. thepharmajournal.comjuniperpublishers.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. rsc.orgscielo.br These values are typically calculated from the standard deviation of the response and the slope of the calibration curve. rsc.org

Robustness : This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in analytical parameters, such as changes in pH, temperature, or solvent composition. thepharmajournal.comresearchgate.net A low %RSD under these varied conditions indicates the method is robust. samipubco.com

The table below summarizes typical validation parameters for a UV-Visible spectrophotometric method.

| Parameter | Typical Acceptance Criteria | Example Finding |

| Wavelength (λmax) | N/A | 291 nm |

| Linearity Range | R² ≥ 0.999 | 5-25 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.999 | 0.9996 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.74% - 100.16% samipubco.com |

| Precision (%RSD) | ≤ 2.0% | < 1.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.047 µg/mL scielo.br |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.143 µg/mL scielo.br |

| Robustness | %RSD ≤ 2.0% | The method is robust. |

This table contains representative data based on established analytical validation principles.

Fluorescence Quantification with Second-Order Calibration Algorithms

For applications requiring higher sensitivity and selectivity, particularly in complex samples with interfering fluorescent components, fluorescence spectroscopy combined with second-order calibration offers a powerful analytical solution. This approach leverages the "second-order advantage," which is the ability to accurately determine the concentration of an analyte even in the presence of unknown or uncalibrated interferences. researchgate.netglobethesis.com

This methodology utilizes excitation-emission matrix (EEM) fluorescence data. An EEM is a three-dimensional data set where fluorescence intensity is recorded across a range of both excitation and emission wavelengths, creating a unique spectral fingerprint for the compound.

Second-Order Calibration Algorithms

The complex nature of EEM data requires sophisticated mathematical models for deconvolution and quantification. Second-order calibration algorithms are employed to resolve the analyte's signal from background noise and overlapping signals from other fluorescent species in the sample. researchgate.net Prominent algorithms include:

Parallel Factor Analysis (PARAFAC) : A widely used algorithm that decomposes the EEM data into a set of trilinear components, representing the individual fluorescent species. nih.govnih.gov

N-way Partial Least-Squares (N-PLS) : A regression method that extends the principles of partial least squares to multi-way data, correlating the EEM data with the analyte concentration. nih.govnih.gov

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) : This method resolves the data into concentration and spectral profiles for each component without requiring a trilinear data structure, offering more flexibility. nih.gov

Alternating Trilinear Decomposition (ATLD) : An algorithm similar to PARAFAC, used for decomposing three-way data arrays. researchgate.net Variants like Self-weighted Alternating Trilinear Decomposition (SWATLD) have also been developed to improve performance. globethesis.comnih.gov

The application of these algorithms to the EEM data of 3,4-Pyridinedimethanol, 6-methyl- allows for its selective quantification in challenging matrices where traditional methods might fail due to spectral overlap from interfering compounds. researchgate.net

Research Findings

Studies on similar compounds have demonstrated the effectiveness of these methods. For instance, the simultaneous determination of multiple analytes in complex samples like human urine or environmental water has been successfully achieved using EEM fluorescence coupled with second-order calibration. nih.govnih.gov These methods can achieve low limits of detection, often in the nanogram per milliliter (ng/mL) range, and produce high accuracy as measured by low root mean square errors of prediction. nih.gov

The table below compares the performance of different second-order calibration algorithms in a hypothetical analysis.

| Algorithm | Root Mean Square Error of Prediction (RMSEP) | Relative Prediction Error (%) | Limit of Detection (ng/mL) |

| PARAFAC | 3-50 ng/mL nih.gov | 1-5% nih.gov | 2-8 ng/mL nih.gov |

| N-PLS | 3-50 ng/mL nih.gov | 1-5% nih.gov | 2-8 ng/mL nih.gov |

| MCR-ALS | Comparable to PARAFAC/N-PLS | Comparable to PARAFAC/N-PLS | Comparable to PARAFAC/N-PLS |

| APTLD | Optimal results with five components researchgate.net | N/A | N/A |

This table presents typical performance metrics for second-order calibration algorithms based on published research findings. nih.gov

By leveraging the second-order advantage, these advanced analytical techniques provide a robust framework for the accurate and sensitive quantification of 3,4-Pyridinedimethanol, 6-methyl- in complex environments. globethesis.com

Computational and Theoretical Investigations of 3,4 Pyridinedimethanol, 6 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties.

Density Functional Theory (DFT) Studies for Optimized Geometries and Molecular OrbitalsDensity Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on 3,4-Pyridinedimethanol, 6-methyl- would calculate the molecule's most stable three-dimensional arrangement of atoms, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface.

From this optimized geometry, key electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For many pyridine (B92270) derivatives, DFT methods like B3LYP with basis sets such as 6-311G have been successfully used to predict these properties. nih.gov

Molecular Modeling and Dynamics Simulations

Beyond static quantum calculations, molecular modeling and dynamics simulations can predict how a molecule behaves over time and interacts with its environment.

Conformational Analysis and Tautomeric EquilibriaThe two hydroxymethyl groups (-CH₂OH) on 3,4-Pyridinedimethanol, 6-methyl- can rotate around their single bonds, leading to various spatial arrangements or conformations. Conformational analysis would involve systematically exploring these rotations to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might fit into a receptor site or interact with other molecules.

Furthermore, while less common for this specific structure compared to its hydroxyl-substituted relatives like pyridoxine (B80251), theoretical calculations could investigate the possibility and relative energies of any potential tautomers.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of various spectra, which can then be compared with experimental results for validation.

Theoretical calculations can predict infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

Predicted IR Spectrum: By calculating the vibrational frequencies of the molecule's chemical bonds, a theoretical IR spectrum can be generated. The positions and intensities of the peaks corresponding to O-H, C-H, C-O, and C=N stretching and bending vibrations can be compared to an experimentally measured spectrum to confirm the structure.

Predicted NMR Spectrum: Computational methods can calculate the chemical shifts (δ) for the ¹H and ¹³C atoms in the molecule, providing a theoretical NMR spectrum that is invaluable for structural elucidation.

Predicted UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) is often used to calculate the electronic transitions between molecular orbitals. This allows for the prediction of the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum, which corresponds to the electronic excitations within the pyridine ring.

For related pyridine derivatives, a good agreement is often found between DFT-calculated and experimental spectroscopic data, which validates the computational model used. researchgate.net However, for 3,4-Pyridinedimethanol, 6-methyl-, a lack of both published experimental spectra and corresponding computational predictions prevents such a comparison.

Structure-Activity Relationship (SAR) Studies for Defined Biochemical Targets

Extensive literature searches did not yield specific structure-activity relationship (SAR) studies for the compound 3,4-Pyridinedimethanol, 6-methyl-. While research has been conducted on the SAR of various other pyridine derivatives, the direct investigation of 3,4-Pyridinedimethanol, 6-methyl- and its analogs in relation to defined biochemical targets is not prominently documented in the available scientific literature.

SAR studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. This process typically involves synthesizing a series of related compounds, or analogs, and evaluating their effects on a specific biological target. The resulting data helps to identify the key chemical features responsible for the compound's activity.

Although direct SAR data for 3,4-Pyridinedimethanol, 6-methyl- is not available, the broader field of pyridine chemistry has seen extensive SAR exploration for a variety of therapeutic targets. For instance, studies on derivatives of 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol have explored their activity as monoamine transporter inhibitors nih.gov. Similarly, the SAR of 3- or 4-pyridine derivatives of the compound DS-6930 has been investigated for their potential as selective PPARγ modulators nih.gov. Other research has focused on analogs of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine as potent, noncompetitive metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists ebi.ac.uk.

These examples highlight the general approach to SAR in the context of pyridine-containing molecules. However, without specific studies on 3,4-Pyridinedimethanol, 6-methyl-, it is not possible to provide detailed research findings or data tables concerning its structure-activity relationships for any defined biochemical targets. Further experimental research would be required to elucidate the SAR of this particular compound.

Biochemical and Mechanistic Studies of 3,4 Pyridinedimethanol, 6 Methyl and Its Analogs in Vitro Focus

Enzyme Interaction and Cofactor Functionality Research (In Vitro)

The in vitro exploration of 3,4-Pyridinedimethanol, 6-methyl-, a structural analog of pyridoxine (B80251) (Vitamin B6), is crucial for understanding its potential biological roles and mechanisms of action. Research in this area primarily focuses on its interactions with the key enzymes of the vitamin B6 salvage pathway: pyridoxal (B1214274) kinase (PLK) and pyridoxine-5'-phosphate oxidase (PNPO). These enzymes are responsible for converting dietary B6 vitamers into the biologically active coenzyme, pyridoxal 5'-phosphate (PLP). nih.govnih.gov

Mechanistic Studies of Conversion to Pyridoxal 5'-Phosphate (PLP)

The conversion of 3,4-Pyridinedimethanol, 6-methyl- to its corresponding active form, 6-methyl-pyridoxal 5'-phosphate, is a two-step enzymatic process that mirrors the metabolism of pyridoxine. This process is fundamental to its potential function as a vitamin B6 analog.

The initial step is the phosphorylation of the 5-hydroxymethyl group of 3,4-Pyridinedimethanol, 6-methyl- by pyridoxal kinase (PLK) . This reaction requires a phosphate (B84403) donor, typically ATP, and a divalent cation, such as Mg²⁺ or Zn²⁺. uniprot.orgnih.gov The kinetic mechanism of PLK generally follows an ordered sequential binding, where ATP binds first, followed by the B6 vitamer. nih.gov For pyridoxine and its analogs, the affinity (Km) for the kinase can vary. For instance, human pyridoxal kinase exhibits a Km for pyridoxal of less than 10 µM in the presence of potassium ions. uniprot.org It is anticipated that 3,4-Pyridinedimethanol, 6-methyl- would also serve as a substrate for PLK, although its specific kinetic parameters (Km and Vmax) would depend on how the 6-methyl group affects its binding to the active site.

The product of this first reaction, 6-methyl-pyridoxine 5'-phosphate, must then be oxidized by pyridoxine-5'-phosphate oxidase (PNPO) to yield the active coenzyme, 6-methyl-pyridoxal 5'-phosphate. nih.gov PNPO is a flavin mononucleotide (FMN)-dependent enzyme. nih.gov The catalytic efficiency of PNPO can differ for various pyridoxine analogs. For example, the human enzyme shows a higher specificity for pyridoxamine-5'-phosphate over pyridoxine-5'-phosphate. nih.gov The presence of the 6-methyl group on the pyridine (B92270) ring could influence the binding and the rate of oxidation by PNPO. Studies on other analogs, like ginkgotoxin (4'-O-methylpyridoxine), have shown that modifications to the pyridoxine structure can significantly impact enzyme interaction. nih.gov

Table 1: Key Enzymes in the In Vitro Conversion of 3,4-Pyridinedimethanol, 6-methyl- to its Active Form

| Enzyme | Substrate(s) | Product | Cofactor(s) | General Function in Vitamin B6 Metabolism |

| Pyridoxal Kinase (PLK) | 3,4-Pyridinedimethanol, 6-methyl-, ATP | 6-methyl-pyridoxine 5'-phosphate, ADP | Mg²⁺, Zn²⁺ | Phosphorylation of the 5-hydroxymethyl group. |

| Pyridoxine-5'-Phosphate Oxidase (PNPO) | 6-methyl-pyridoxine 5'-phosphate, O₂ | 6-methyl-pyridoxal 5'-phosphate, H₂O₂ | FMN | Oxidation of the 4-hydroxymethyl group to an aldehyde. |

Binding Kinetics with Apometalloenzymes

Once formed, 6-methyl-pyridoxal 5'-phosphate can potentially interact with various PLP-dependent enzymes in their apo-form (apoenzymes). These apoenzymes are catalytically inactive until they bind the PLP coenzyme. The binding typically involves the formation of a Schiff base between the aldehyde group of PLP and the ε-amino group of a specific lysine (B10760008) residue in the enzyme's active site.

The binding kinetics of PLP analogs to apoenzymes are critical for determining their potential to either activate or inhibit these enzymes. For example, studies with analogs of PLP and apo-tryptophan synthase have shown that the binding can involve multiple steps, including an initial rapid binding followed by slower conformational changes. uniprot.org The affinity of an apoenzyme for a PLP analog is influenced by the structural modifications of the analog. The 6-methyl group in 6-methyl-pyridoxal 5'-phosphate could sterically or electronically alter the fit within the active site of different apoenzymes, thereby affecting the binding affinity (dissociation constant, Kd) and the catalytic competence of the reconstituted holoenzyme.

Role in In Vitro Biochemical Pathways and Metabolic Cycles

In vitro, the primary role of 3,4-Pyridinedimethanol, 6-methyl- would be to act as a precursor to 6-methyl-pyridoxal 5'-phosphate, which could then participate in various biochemical pathways as a coenzyme analog. PLP-dependent enzymes are central to a vast array of metabolic reactions, particularly in amino acid metabolism. nih.gov

These reactions include:

Transamination: The transfer of an amino group from an amino acid to a keto acid, a key step in amino acid synthesis and degradation.

Decarboxylation: The removal of a carboxyl group, crucial for the synthesis of neurotransmitters like GABA and serotonin. nih.gov

Racemization: The interconversion of L- and D-amino acids.

Elimination and Replacement Reactions: Involved in various metabolic pathways.

The ability of 6-methyl-pyridoxal 5'-phosphate to function as a coenzyme in these reactions would depend on its ability to form the necessary Schiff base intermediates and facilitate the electronic rearrangements required for catalysis. The 6-methyl group might alter the catalytic efficiency compared to the natural PLP coenzyme.

Investigation of Antioxidant and Radical Scavenging Mechanisms (In Vitro)

Vitamin B6 and its derivatives have been shown to possess antioxidant properties, acting as scavengers of reactive oxygen species (ROS). nih.gov In vitro antioxidant activity is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize a stable radical. science.govnih.gov

The antioxidant potential of 3,4-Pyridinedimethanol, 6-methyl- would be attributed to the phenolic hydroxyl group on the pyridine ring, which is a common feature of antioxidant compounds. The radical scavenging activity is often quantified by the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. researchgate.netyoutube.com The electronic properties of the pyridine ring, influenced by the 6-methyl group, could modulate the hydrogen-donating ability of the phenolic hydroxyl group and thus its antioxidant capacity.

Table 2: Common In Vitro Assays for Evaluating Antioxidant Activity

| Assay | Principle | Measured Parameter |

| DPPH Radical Scavenging | A stable free radical (DPPH•) is reduced by an antioxidant, leading to a color change from violet to yellow. | Decrease in absorbance at a specific wavelength, used to calculate the percentage of radical scavenging and the IC50 value. |

| ABTS Radical Scavenging | A blue-green ABTS radical cation (ABTS•⁺) is reduced by an antioxidant, causing a decolorization of the solution. | Decrease in absorbance at a specific wavelength, used to determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value. |

Modulation of Cellular Processes Through In Vitro Assays

Enzyme Inhibition Studies (e.g., transaminases)

Pyridoxine analogs can act as inhibitors of PLP-dependent enzymes. This inhibition can occur through several mechanisms, including competition with the natural substrate or coenzyme, or by acting as a suicide substrate. Transaminases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are important PLP-dependent enzymes and are common targets for inhibition studies. nih.govnih.gov

In vitro studies have shown that certain pyridoxine analogs can inhibit transaminases. nih.gov For example, some analogs can be phosphorylated by pyridoxal kinase to form a PLP analog that then binds to the apo-transaminase. Depending on the structure of the analog, this binding can either be reversible, leading to competitive inhibition, or irreversible, leading to inactivation of the enzyme. nih.gov The inhibitory potential of 3,4-Pyridinedimethanol, 6-methyl- against transaminases would likely be mediated by its phosphorylated form, 6-methyl-pyridoxal 5'-phosphate. The 6-methyl group could influence the binding affinity (Ki) of the analog to the active site of the transaminase, potentially making it a selective inhibitor for certain transaminases. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined through kinetic studies by measuring enzyme activity at various substrate and inhibitor concentrations. nih.govmdpi.com

Table 3: Potential In Vitro Inhibition of Transaminases by 3,4-Pyridinedimethanol, 6-methyl- (Hypothetical)

| Enzyme | Potential Inhibitor | Possible Mechanism of Inhibition | Kinetic Parameter of Interest |

| Alanine Aminotransferase (ALT) | 6-methyl-pyridoxal 5'-phosphate | Competitive inhibition with PLP for binding to the apoenzyme. | Inhibition constant (Ki) |

| Aspartate Aminotransferase (AST) | 6-methyl-pyridoxal 5'-phosphate | Formation of a stable, inactive complex with the apoenzyme. | IC50 value, Ki |

Advanced Applications and Materials Science Prospects

Design and Synthesis of Functional Organic Materials incorporating Pyridinedimethanol Units:No publications were found that describe the incorporation of the 3,4-Pyridinedimethanol, 6-methyl- unit into functional organic materials.

It is important to note that while information exists for related isomers, such as 2,6-Pyridinedimethanol and the biologically significant 5-hydroxy-6-methyl-3,4-pyridinedimethanol (Pyridoxine or Vitamin B6) nist.govnist.govnist.govepa.gov, this information is not applicable to the specific chemical structure of 3,4-Pyridinedimethanol, 6-methyl-. The distinct substitution pattern of the requested compound means its chemical properties and potential applications are unique and cannot be inferred from its isomers.

This lack of available data suggests that 3,4-Pyridinedimethanol, 6-methyl- may be a compound with limited synthesis, a novel substance with research yet to be published, or a molecule that has not been a focus of investigation for these specific advanced applications.

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthetic Routes for Enantiopure Pyridinedimethanol Analogs

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For pyridinedimethanol analogs, which possess chiral centers, the development of asymmetric synthetic routes is a critical area of future research. Traditional methods for obtaining enantiopure 1,4-dihydropyridines have included the resolution of racemic mixtures, separation via diastereomeric esters, the use of chiral auxiliaries, chemoenzymatic separation, and chromatographic separation of enantiomers. nih.gov

A promising strategy involves the introduction of a chiral group to a precursor molecule, followed by the formation and separation of diastereomers, and finally, the transformation of a functional group to yield the desired enantiopure product. nih.gov For instance, an efficient synthesis of enantiopure (R)-heteroarylpyrimidine analogs has been achieved through the introduction of a chiral group, formation and separation of diastereoisomers, and a final transformation of an amide to an ester. nih.gov The absolute configuration of the resulting products can be confirmed using techniques like X-ray analysis of their intermediates. nih.gov This approach offers a novel and efficient pathway to enantiomerically pure heteroarylpyrimidines from readily available starting materials. nih.gov

Furthermore, N-heterocyclic carbene (NHC)-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines has emerged as a powerful method for preparing a diverse set of chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and with high enantioselectivities. rsc.org This reaction proceeds under mild conditions, accommodates a broad range of substrates, and is scalable. rsc.org Such methodologies could be adapted for the asymmetric synthesis of chiral pyridinedimethanol analogs.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govresearchgate.net These powerful computational tools can accelerate the design of novel compounds and predict their properties with increasing accuracy, significantly reducing the time and cost associated with traditional research and development. nih.govarxiv.org

In the context of pyridinedimethanol analogs, AI and ML can be employed in several ways:

De Novo Design: Generative models, such as recurrent neural networks (RNNs), generative adversarial networks (GANs), and autoencoders, can design novel molecular structures with desired properties. bohrium.com

Property Prediction: Machine learning models, including deep neural networks (DNNs), can predict various physicochemical and biological properties of compounds, such as solubility, reactivity, and potential biological activity. nih.govresearchgate.net This allows for the virtual screening of large compound libraries to identify promising candidates for further investigation.

Synthesis Planning: AI-powered retrosynthesis tools can predict viable synthetic routes for target molecules, aiding chemists in the design of efficient and practical syntheses. bohrium.com

Exploration of Novel Biochemical Targets and Pathways (In Vitro)

While the full biological activity of 3,4-Pyridinedimethanol, 6-methyl- is still under investigation, pyridine (B92270) derivatives, in general, are known to exhibit a wide range of biological activities. ontosight.airesearchgate.netresearchgate.net Future in vitro studies will be crucial in elucidating the specific biochemical targets and pathways through which this compound and its analogs exert their effects.

Pyridine derivatives have been shown to possess antimicrobial, anti-inflammatory, and neurological properties. ontosight.ai They can interact with a variety of biological targets, including enzymes and receptors, influencing cellular processes. ontosight.airesearchgate.net For example, some pyridine compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis. researchgate.net A series of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives, for instance, were found to exhibit moderate antiproliferative activity against human colon cancer cells, with some compounds causing a G2/M cell cycle arrest, suggesting a potential antitubulin mechanism. nih.gov

Future research will likely focus on screening 3,4-Pyridinedimethanol, 6-methyl- and its analogs against a panel of biological targets to identify novel interactions. Techniques such as high-throughput screening and cell-based assays will be instrumental in this exploration. Understanding the structure-activity relationships of these compounds will be key to designing more potent and selective agents for potential therapeutic applications. nih.gov

Advancements in in situ Spectroscopic Monitoring of Pyridinedimethanol Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. Advancements in in situ spectroscopic techniques are poised to significantly enhance our understanding of reactions involving pyridinedimethanol and its derivatives.

Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy allow for the continuous monitoring of a reaction as it progresses, providing a time-resolved analysis of the chemical transformations. nih.gov This is particularly useful for studying dynamic systems and time-sensitive processes. nih.gov For example, an electrochemical cell coupled with a recycle loop through a transmission FTIR cell has been used to monitor free radical organic reactions, providing kinetic profiles and mechanistic insights. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for in situ monitoring. LED-NMR spectroscopy, for instance, allows for the monitoring of light-driven reactions by introducing light directly into the NMR spectrometer. imperial.ac.uk This method has been used to track the progress of reactions, identifying intermediates and final products in complex reaction mixtures. imperial.ac.uk

Recent developments have also seen the use of in situ spectroscopy to support reaction mechanisms proposed through theoretical calculations. For example, in situ spectroscopy and theoretical calculations were used to support a reaction mechanism involving a distonic radical cation intermediate in the electrochemical single-carbon insertion into pyrroles to form pyridine derivatives. scitechdaily.comacs.org The application of these advanced in situ monitoring techniques to reactions involving 3,4-Pyridinedimethanol, 6-methyl- will undoubtedly lead to a deeper understanding of its reactivity and facilitate the optimization of synthetic procedures.

Q & A

Q. Table 1: Key Molecular Properties

Basic: How should researchers ensure stability during storage and handling?

Answer:

- Storage : Hydrochloride form requires refrigeration (2–8°C) in airtight, light-resistant containers to prevent degradation .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) and monitor via HPLC for degradation products like 4-pyridoxic acid .

- Handling : Use inert atmospheres (N₂) during synthesis to avoid oxidation of hydroxyl groups .

Advanced: How can spectral data contradictions be resolved during structural elucidation?

Answer:

Discrepancies in UV or NMR data (e.g., solvent-induced shifts) require:

- Multi-technique validation : Cross-reference UV spectra () with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

- X-ray crystallography for unambiguous confirmation of stereochemistry, as demonstrated in related pyridine derivatives .

- Computational modeling (DFT calculations) to predict and match spectral profiles .

Advanced: What experimental designs are optimal for studying its role as a cofactor in enzymatic reactions?

Answer:

- Isotopic Labeling : Use deuterated Pyridoxine (e.g., C₈D₁₁NO₃) to trace metabolic incorporation into enzymes like aminotransferases .

- Kinetic Assays : Measure enzyme activity (e.g., alanine transaminase) with/without Pyridoxine supplementation, monitoring reaction rates via spectrophotometry .

- Crystallographic Studies : Co-crystallize Pyridoxine-dependent enzymes (e.g., PLP-dependent decarboxylases) to map binding interactions .

Advanced: How can researchers design metal-complexation studies for derivatives of this compound?

Answer:

- Ligand Design : Modify hydroxyl groups to carboxylates (e.g., esterification ) for enhanced metal chelation.

- Titration Methods : Use UV-Vis titration with metal ions (e.g., Zn²⁺, Fe³⁺) to determine binding constants .

- Spectroscopic Analysis : Employ EPR or EXAFS to study coordination geometry in complexes .

Advanced: What strategies address bioavailability challenges in in vivo studies?

Answer:

- Derivatization : Synthesize prodrugs (e.g., phosphate esters) to improve membrane permeability .

- Nanocarrier Systems : Encapsulate Pyridoxine in liposomes or PLGA nanoparticles for controlled release .

- Bioavailability Metrics : Use LC-MS/MS to quantify plasma concentrations after oral vs. intravenous administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.